Mélagatran
Vue d'ensemble
Description
Le mélagatran est un inhibiteur direct de la thrombine, ce qui signifie qu'il inhibe spécifiquement l'activité de la thrombine, une enzyme impliquée dans la coagulation du sang. Il s'agit de la forme active du prodrug oral xithis compound. Le this compound a été étudié pour son utilisation potentielle dans la prévention et le traitement des troubles thrombo-emboliques, tels que la thrombose veineuse profonde et l'embolie pulmonaire .
Applications De Recherche Scientifique
Chemistry: Melagatran is used as a model compound to study the inhibition of thrombin and other proteases.
Biology: It is used in research to understand the role of thrombin in blood clotting and related biological processes.
Medicine: Melagatran has been investigated for its potential use in preventing and treating thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism. .
Industry: Melagatran is used in the pharmaceutical industry for the development of new anticoagulant drugs
Mécanisme D'action
Target of Action
Melagatran is a direct and competitive inhibitor of thrombin . Thrombin, also known as prothrombin, plays a crucial role in the coagulation cascade, where it converts fibrinogen to fibrin, leading to blood clot formation . By inhibiting thrombin, Melagatran prevents the formation of blood clots .
Mode of Action
Melagatran binds to the active site of thrombin, thereby inhibiting its function . This inhibition is rapid and predictable . It effectively inhibits both free and clot-bound thrombin, providing a potential pharmacodynamic advantage over other anticoagulants .
Biochemical Pathways
The primary biochemical pathway affected by Melagatran is the coagulation cascade. By inhibiting thrombin, Melagatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation . This has downstream effects on the formation of blood clots and the overall process of coagulation .
Pharmacokinetics
Melagatran is the active form of the prodrug Ximelagatran . After oral administration, Ximelagatran is rapidly converted to Melagatran in the liver and other tissues mainly by reactions of dealkylation and dehydroxylation . The oral bioavailability of Melagatran, after administration of Ximelagatran, is about 20% . The clearance of Melagatran is correlated with renal function, assessed as calculated creatinine clearance .
Result of Action
The molecular effect of Melagatran is the inhibition of thrombin, which prevents the conversion of fibrinogen to fibrin and thus inhibits blood clot formation . On a cellular level, this results in a reduction in the formation of blood clots. Melagatran also appears to enhance endogenous fibrinolysis with no inhibitory effect on tissue plasminogen activator (t-PA)-induced fibrinolysis .
Action Environment
The action of Melagatran can be influenced by various environmental factors. For instance, renal function can significantly affect the systemic clearance of Melagatran . Furthermore, concomitant medication with the most common long-term used drugs in the study population had no relevant influence on Melagatran pharmacokinetics . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of Melagatran.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Melagatran is a potent, competitive, and reversible inhibitor of thrombin, a key enzyme in the coagulation cascade. It binds to the active site of both soluble and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation . Melagatran also inhibits thrombin-induced platelet aggregation, further contributing to its anticoagulant effects . The interaction between melagatran and thrombin is characterized by a low inhibition constant (Ki), indicating high affinity and potency .
Cellular Effects
Melagatran exerts significant effects on various cell types involved in the coagulation process. It inhibits thrombin activity in endothelial cells, reducing the expression of pro-inflammatory cytokines and adhesion molecules . This leads to decreased leukocyte adhesion and migration, which are critical steps in the inflammatory response. In platelets, melagatran prevents thrombin-induced activation and aggregation, thereby reducing the formation of platelet-rich thrombi . Additionally, melagatran has been shown to influence gene expression related to coagulation and inflammation pathways .
Molecular Mechanism
The molecular mechanism of melagatran involves direct inhibition of thrombin by binding to its active site. This binding prevents thrombin from interacting with its natural substrates, such as fibrinogen and protease-activated receptors on platelets . The inhibition of thrombin activity leads to a decrease in fibrin formation and platelet activation, which are crucial steps in the coagulation cascade. Melagatran’s inhibitory effect on thrombin is both rapid and reversible, allowing for precise control of anticoagulation .
Temporal Effects in Laboratory Settings
In laboratory settings, melagatran has demonstrated stability and consistent anticoagulant effects over time. Studies have shown that melagatran maintains its inhibitory activity on thrombin for extended periods, with minimal degradation . Long-term exposure to melagatran in vitro has not resulted in significant changes in cellular function or viability, indicating its safety and efficacy for prolonged use . Some studies have reported potential hepatotoxicity with long-term use, necessitating monitoring of liver function during therapy .
Dosage Effects in Animal Models
In animal models, the effects of melagatran vary with different dosages. At low doses, melagatran effectively inhibits thrombin activity without causing significant bleeding complications . At higher doses, the risk of bleeding increases, highlighting the importance of dose optimization . Studies have also shown that melagatran has a shallower dose-response curve compared to warfarin, providing a better separation between efficacy and bleeding risk . Toxic effects at high doses include prolonged bleeding times and potential liver toxicity .
Metabolic Pathways
Melagatran is primarily metabolized in the liver, where it undergoes bioconversion from ximelagatran through hydrolysis and dehydroxylation . The metabolic pathway involves intermediate metabolites such as ethylmelagatran and N-hydroxymelagatran, which are further converted to melagatran . These reactions are catalyzed by enzymes including carboxylesterases and cytochrome P450 . The metabolites are then excreted primarily through the renal route .
Transport and Distribution
Melagatran exhibits first-order absorption kinetics with rapid distribution throughout the body . It is not significantly bound to plasma proteins, allowing for efficient transport to target sites . Melagatran is primarily excreted unchanged in the urine, with minimal hepatic metabolism . The bioavailability of melagatran following oral administration of ximelagatran is approximately 20% in humans . The compound is distributed to various tissues, including the liver, kidneys, and vascular endothelium .
Subcellular Localization
Melagatran is localized primarily in the cytoplasm of cells, where it exerts its anticoagulant effects by inhibiting thrombin . The compound does not require specific targeting signals or post-translational modifications for its activity. Instead, its small size and hydrophilic nature allow for passive diffusion across cell membranes . Once inside the cell, melagatran interacts with thrombin in the cytoplasm, preventing its participation in the coagulation cascade .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le mélagatran est synthétisé par une série de réactions chimiques à partir de composés organiques simples. La synthèse implique la formation d'une structure dipeptidique, qui est ensuite modifiée pour introduire des groupes fonctionnels spécifiques qui améliorent son activité inhibitrice de la thrombine. Les étapes clés de la synthèse comprennent les réactions de couplage peptidique, la protection et la déprotection des groupes fonctionnels et la purification du produit final .
Méthodes de production industrielle
La production industrielle de this compound implique une synthèse à grande échelle utilisant des réactions chimiques similaires à celles de la synthèse en laboratoire. Le processus est optimisé pour un rendement et une pureté élevés, et il comprend des étapes telles que la cristallisation et la filtration pour isoler le produit final. Le processus de production est conçu pour être rentable et évolutif afin de répondre aux exigences de la fabrication pharmaceutique .
Analyse Des Réactions Chimiques
Types de réactions
Le mélagatran subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du this compound.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction de la modification souhaitée
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés de this compound oxydés, tandis que la réduction peut donner des formes réduites du composé .
Applications de la recherche scientifique
Chimie : Le this compound est utilisé comme composé modèle pour étudier l'inhibition de la thrombine et d'autres protéases.
Biologie : Il est utilisé dans la recherche pour comprendre le rôle de la thrombine dans la coagulation du sang et les processus biologiques associés.
Médecine : Le this compound a été étudié pour son utilisation potentielle dans la prévention et le traitement des troubles thrombo-emboliques, tels que la thrombose veineuse profonde et l'embolie pulmonaire. .
Industrie : Le this compound est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments anticoagulants
Mécanisme d'action
Le this compound exerce ses effets en inhibant directement la thrombine, une enzyme qui joue un rôle crucial dans le processus de coagulation du sang. La thrombine convertit le fibrinogène en fibrine, qui forme le cadre d'un caillot sanguin. En inhibant la thrombine, le this compound empêche la formation de fibrine et inhibe ainsi la formation de caillots sanguins. Les cibles moléculaires du this compound comprennent à la fois la thrombine libre et la thrombine liée au caillot, ce qui en fait un anticoagulant puissant .
Comparaison Avec Des Composés Similaires
Composés similaires
Ximélagatran : Le prodrug oral du this compound, qui est converti en this compound dans l'organisme.
Dabigatran : Un autre inhibiteur direct de la thrombine ayant des propriétés anticoagulantes similaires.
Argatroban : Un inhibiteur direct synthétique de la thrombine utilisé dans le traitement de la thrombopénie induite par l'héparine .
Unicité du this compound
Le this compound est unique dans sa capacité à inhiber à la fois la thrombine libre et la thrombine liée au caillot, ce qui lui confère un avantage pharmacodynamique potentiel par rapport à d'autres inhibiteurs de la thrombine. De plus, son inhibition directe de la thrombine sans nécessiter de surveillance anticoagulante de routine le distingue des anticoagulants traditionnels comme la warfarine .
Propriétés
IUPAC Name |
2-[[(1R)-2-[(2S)-2-[(4-carbamimidoylphenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O4/c23-20(24)16-8-6-14(7-9-16)12-26-21(30)17-10-11-27(17)22(31)19(25-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,25H,1-5,10-13H2,(H3,23,24)(H,26,30)(H,28,29)/t17-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWNMCUOEDMMIN-PKOBYXMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166724 | |
Record name | Melagatran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159776-70-2 | |
Record name | Melagatran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159776-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melagatran [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159776702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melagatran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13616 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Melagatran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(1R)-2-[(2S)-2-[[[[4-(Aminoiminomethyl)phenyl]methyl]amino]carbonyl]-1-azetidinyl]-1-cyclohexyl-2-oxoethyl] glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELAGATRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9QP32MD4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.